Cas no 2229186-86-9 (4-(1H-1,2,3,4-tetrazol-1-yl)butanal)

4-(1H-1,2,3,4-tetrazol-1-yl)butanal structure
2229186-86-9 structure
商品名:4-(1H-1,2,3,4-tetrazol-1-yl)butanal
CAS番号:2229186-86-9
MF:C5H8N4O
メガワット:140.143219947815
CID:6369440
PubChem ID:53896640

4-(1H-1,2,3,4-tetrazol-1-yl)butanal 化学的及び物理的性質

名前と識別子

    • 4-(1H-1,2,3,4-tetrazol-1-yl)butanal
    • EN300-1733269
    • SCHEMBL11159092
    • 2229186-86-9
    • インチ: 1S/C5H8N4O/c10-4-2-1-3-9-5-6-7-8-9/h4-5H,1-3H2
    • InChIKey: UMQHEKOWVHUVLL-UHFFFAOYSA-N
    • ほほえんだ: O=CCCCN1C=NN=N1

計算された属性

  • せいみつぶんしりょう: 140.06981089g/mol
  • どういたいしつりょう: 140.06981089g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 60.7Ų

4-(1H-1,2,3,4-tetrazol-1-yl)butanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1733269-0.5g
4-(1H-1,2,3,4-tetrazol-1-yl)butanal
2229186-86-9
0.5g
$1234.0 2023-09-20
Enamine
EN300-1733269-2.5g
4-(1H-1,2,3,4-tetrazol-1-yl)butanal
2229186-86-9
2.5g
$2520.0 2023-09-20
Enamine
EN300-1733269-0.05g
4-(1H-1,2,3,4-tetrazol-1-yl)butanal
2229186-86-9
0.05g
$1080.0 2023-09-20
Enamine
EN300-1733269-5g
4-(1H-1,2,3,4-tetrazol-1-yl)butanal
2229186-86-9
5g
$3728.0 2023-09-20
Enamine
EN300-1733269-5.0g
4-(1H-1,2,3,4-tetrazol-1-yl)butanal
2229186-86-9
5g
$3728.0 2023-06-04
Enamine
EN300-1733269-0.25g
4-(1H-1,2,3,4-tetrazol-1-yl)butanal
2229186-86-9
0.25g
$1183.0 2023-09-20
Enamine
EN300-1733269-1g
4-(1H-1,2,3,4-tetrazol-1-yl)butanal
2229186-86-9
1g
$1286.0 2023-09-20
Enamine
EN300-1733269-10g
4-(1H-1,2,3,4-tetrazol-1-yl)butanal
2229186-86-9
10g
$5528.0 2023-09-20
Enamine
EN300-1733269-10.0g
4-(1H-1,2,3,4-tetrazol-1-yl)butanal
2229186-86-9
10g
$5528.0 2023-06-04
Enamine
EN300-1733269-0.1g
4-(1H-1,2,3,4-tetrazol-1-yl)butanal
2229186-86-9
0.1g
$1131.0 2023-09-20

4-(1H-1,2,3,4-tetrazol-1-yl)butanal 関連文献

4-(1H-1,2,3,4-tetrazol-1-yl)butanalに関する追加情報

Introduction to 4-(1H-1,2,3,4-tetrazol-1-yl)butanal (CAS No: 2229186-86-9)

4-(1H-1,2,3,4-tetrazol-1-yl)butanal, identified by the Chemical Abstracts Service Number (CAS No) 2229186-86-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrazole class of heterocyclic molecules, which are known for their diverse biological activities and potential applications in drug development. The structural features of 4-(1H-1,2,3,4-tetrazol-1-yl)butanal make it a promising candidate for further exploration in various therapeutic contexts.

The molecular structure of 4-(1H-1,2,3,4-tetrazol-1-yl)butanal consists of a butanal moiety (an aldehyde functional group attached to a four-carbon chain) linked to a tetrazole ring. The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. This unique structural arrangement imparts distinct chemical and biological properties to the compound. The presence of both the aldehyde group and the tetrazole ring suggests potential reactivity and biological activity that can be exploited in pharmaceutical applications.

Recent advancements in medicinal chemistry have highlighted the importance of tetrazole derivatives in the development of novel therapeutic agents. The tetrazole moiety is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde group in 4-(1H-1,2,3,4-tetrazol-1-yl)butanal provides a site for further functionalization, allowing for the synthesis of more complex derivatives with tailored biological properties.

In the context of drug discovery, 4-(1H-1,2,3,4-tetrazol-1-yl)butanal has been investigated for its potential role as an intermediate in the synthesis of more complex molecules. The compound's ability to undergo various chemical transformations makes it a valuable building block for medicinal chemists. For instance, the aldehyde group can be readily converted into other functional groups such as esters or amides through standard organic reactions. Additionally, the tetrazole ring can serve as a scaffold for designing molecules with enhanced bioavailability and target specificity.

One of the most intriguing aspects of 4-(1H-1,2,3,4-tetrazol-1-yl)butanal is its potential application in the development of anticancer agents. Tetrazole derivatives have shown promise in preclinical studies as inhibitors of various enzymes and receptors involved in cancer progression. The structural motif of 4-(1H-1,2,3,4-tetrazol-1-yl)butanal suggests that it may interact with specific targets within cancer cells, leading to their inhibition or destruction. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

Another area where 4-(1H-1,2,3,4-tetrazol-1-yl)butanal shows promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many diseases such as rheumatoid arthritis and inflammatory bowel disease. Tetrazole derivatives have been reported to possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation. The aldehyde group in 4-(1H-1,2,3,4-tetrazol-1-yl)butanal may allow for interactions with inflammatory mediators or enzymes that contribute to disease pathogenesis.

The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)butanal involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have made it possible to produce complex molecules like 4-(1H-1,2,3,4-tetrazol-1-yibutanal) with greater efficiency and precision.

In conclusion, 2229186 CAS NO 86 9 2229186 CAS NO 86 9 2229186 CAS NO 86 9 has emerged as a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. Further studies are warranted to explore its therapeutic applications and develop novel derivatives with enhanced efficacy and safety profiles.

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